molecular formula C20H21N3O6 B11279052 Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Cat. No.: B11279052
M. Wt: 399.4 g/mol
InChI Key: MBXPKIWZRXEVCT-UHFFFAOYSA-N
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Description

Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a benzoate ester derivative featuring a morpholine ring at position 2 and a 2-methyl-3-nitrobenzamido group at position 5. The morpholine moiety enhances solubility and bioavailability, a common strategy in pharmaceutical design, while the nitro group introduces electron-withdrawing effects that may influence reactivity or binding interactions .

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 5-[(2-methyl-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21N3O6/c1-13-15(4-3-5-17(13)23(26)27)19(24)21-14-6-7-18(16(12-14)20(25)28-2)22-8-10-29-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,24)

InChI Key

MBXPKIWZRXEVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structure:

C16H18N4O4\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{4}

Key Features:

  • Morpholine Ring : Enhances binding affinity to biological targets.
  • Nitro Group : Potential for bioreduction leading to reactive intermediates.
  • Benzamide Core : Common in pharmacologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to form amino derivatives, which may interact with cellular components, influencing various biological pathways. The morpholine moiety contributes to its receptor binding capabilities, making it a potential inhibitor for certain enzymes.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Anti-inflammatory Activity : Inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
  • Anticancer Potential : Shows promise in inhibiting tumor growth through modulation of apoptotic pathways.

Study 1: Anti-inflammatory Effects

In a study assessing the inhibitory effects on COX enzymes, this compound demonstrated an IC50 value of 12 µM for COX-2 inhibition, suggesting significant anti-inflammatory potential.

Study 2: Antitumor Activity

A recent investigation into the compound's anticancer properties revealed that it reduced cell viability in various cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (µM)Reference
COX-2 InhibitionEnzyme inhibition12
Antitumor ActivityInduction of apoptosis-
Enzyme InhibitionSpecific receptor interactions-

Comparison with Similar Compounds

Methyl 2-[(4-Morpholinylthiocarbonyl)amino]benzoate (1e)

Key Differences :

  • Substituents : Position 2 contains a morpholine-thioureido group instead of morpholine, and position 5 lacks the nitrobenzamido group.
  • Synthesis : Synthesized via three routes, including condensation of methyl 2-isothiocyanatobenzoate with morpholine, yielding a white solid (m.p. 103–107°C) .

Iodinated Benzoate Derivatives (e.g., Methyl 5-iodo-2-morpholinobenzoate)

Key Differences :

  • Substituents : Position 5 features an iodine atom instead of the nitrobenzamido group. Iodine’s bulkiness and role as a leaving group contrast with the nitro group’s electron-withdrawing nature .
  • Applications : Iodinated analogs are valuable in radiopharmaceuticals for imaging, whereas nitro groups may favor electrophilic substitution reactions in drug synthesis.

Thioureido Derivatives (1f, 1g)

Key Differences :

  • Properties : These derivatives exhibit lower melting points (70–92°C) compared to morpholine-containing analogs, suggesting reduced crystallinity due to flexible substituents.

Triazine-Containing Benzoate (5l)

Key Differences :

  • Core Structure : Incorporates a triazine ring linked to bromo and methoxy groups, diverging significantly from the target compound’s benzamido-morpholine framework .
  • Applications : Likely used in materials science or as a kinase inhibitor precursor, highlighting structural versatility in benzoate derivatives.

Research Findings and Implications

  • Morpholine’s Role : Morpholine improves solubility across all analogs, critical for pharmacokinetics .
  • Synthetic Complexity : Multi-step syntheses (e.g., hydrazide condensations in and ) are common, but iodinated derivatives may require specialized handling due to iodine’s reactivity .

Preparation Methods

Substrate Preparation

  • Starting material : Methyl 2-methylbenzoate or derivatives (e.g., 5-fluoro-2-methylbenzoic acid).

  • Nitrating agent : A mixture of concentrated HNO₃ and H₂SO₄ (1:1 v/v) at low temperatures (-5°C to 0°C).

Reaction Conditions

ParameterValue/RangeImpact on Yield
Temperature-5°C to 0°CPrevents di-nitration
HNO₃:H₂SO₄ ratio1:1 (v/v)Optimizes nitronium ion generation
Reaction time2–3 hoursCompletes mono-nitration

Procedure :

  • Dissolve the substrate in H₂SO₄ under ice-cooling.

  • Add HNO₃ dropwise while maintaining ≤5°C.

  • Stir for 2 hours, then pour onto crushed ice to precipitate the nitro intermediate.

Yield : 60–75% for methyl 2-methyl-3-nitrobenzoate derivatives.

Amide Coupling Reaction

The amide bond is formed between the nitrobenzoic acid derivative and the morpholine-containing amine.

Activation of the Carboxylic Acid

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride for conversion to acyl chloride.

  • Conditions : Reflux in dry dichloromethane (DCM) or toluene for 2–4 hours.

Coupling with Morpholine Derivative

  • Amine component : 4-(Aminomethyl)morpholine or 2-(morpholin-4-yl)aniline.

  • Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in DCM.

Procedure :

  • React acyl chloride with the amine in anhydrous DCM at 0°C.

  • Add EDCI (1.2 equiv) and DMAP (0.1 equiv).

  • Warm to room temperature and stir for 12–18 hours.

Yield : 70–85% after column chromatography.

Purification and Characterization

Recrystallization

  • Solvent system : Ethanol-water (3:1) or ethyl acetate/hexane.

  • Purity : >98% by HPLC.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, Ar-H), 7.98 (d, J=8.4 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine), 2.49 (s, 3H, CH₃).
IR (KBr)1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂).

Optimization Challenges and Solutions

Nitration Regioselectivity

  • Issue : Para-nitration competes with meta-substitution.

  • Solution : Use bulky solvents (e.g., sulfolane) to favor meta-nitration.

Amide Bond Hydrolysis

  • Issue : Ester groups hydrolyze under acidic/basic conditions.

  • Solution : Employ mild coupling agents (e.g., DCC/DMAP) at neutral pH.

Morpholine Ring Stability

  • Issue : Ring-opening under high-temperature conditions.

  • Solution : Conduct substitutions at ≤80°C with excess morpholine.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Sequential Nitration-Coupling High regioselectivity, scalableMulti-step purification60–75%
Convergent Synthesis Fewer steps, modularRequires pre-functionalized intermediates70–85%

Industrial-Scale Considerations

  • Cost drivers : Morpholine (≈$50/kg), EDCI (≈$200/kg).

  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity.

  • Process intensification : Continuous-flow nitration reduces exothermic risks .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in 3:7 hexane/EtOAc).
  • Avoid elevated temperatures during amidation to prevent nitro group reduction .

Basic: How is the structural identity of this compound validated in academic research?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

NMR Spectroscopy :

  • ¹H NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm, multiplet) and methyl ester (δ 3.9 ppm, singlet) .
  • ¹³C NMR : Identify the carbonyl signals (C=O at ~168–172 ppm) and nitro group effects on aromatic carbons .

X-ray Crystallography : Solve the crystal structure using SHELX (e.g., SHELXL for refinement) to resolve steric effects of the 2-methyl-3-nitrobenzamido group .

HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₃O₆: 412.1509) .

Advanced: How can researchers optimize conflicting yields in the nitro-group functionalization step?

Methodological Answer:
Contradictions in nitro-group reactivity often arise from solvent polarity and catalyst selection:

Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. DMF increases reaction rate but may promote byproducts .

Catalyst Tuning : Compare Pd/C (5% wt) vs. Fe/NH₄Cl systems for selective reduction. Fe-based systems avoid over-reduction to amines .

Kinetic Analysis : Use in-situ IR to monitor nitro group conversion. Optimal conditions (e.g., 60°C in DMF with Pd/C) yield >85% product .

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